molecular formula C18H15NO3 B12464819 1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide CAS No. 98621-48-8

1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide

Cat. No.: B12464819
CAS No.: 98621-48-8
M. Wt: 293.3 g/mol
InChI Key: AVMTUJKVLOVJBD-UHFFFAOYSA-N
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Description

1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide is an organic compound with a complex structure that includes a naphthalene ring, a hydroxy group, a methoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide typically involves the coupling of 1-hydroxy-2-naphthoic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 1-naphthaldehyde derivatives.

    Reduction: Formation of 1-hydroxy-N-(4-aminophenyl)naphthalene-2-carboxamide.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative activities.

    Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-hydroxy-N-(4-propoxyphenyl)naphthalene-2-carboxamide
  • 1-hydroxy-N-(4-ethoxyphenyl)naphthalene-2-carboxamide
  • 1-hydroxy-N-(4-butoxyphenyl)naphthalene-2-carboxamide

Uniqueness

1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its solubility, reactivity, and interaction with biological targets compared to its analogs with different alkoxy groups.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

CAS No.

98621-48-8

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H15NO3/c1-22-14-9-7-13(8-10-14)19-18(21)16-11-6-12-4-2-3-5-15(12)17(16)20/h2-11,20H,1H3,(H,19,21)

InChI Key

AVMTUJKVLOVJBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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